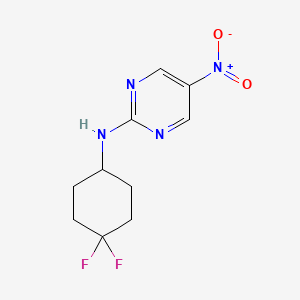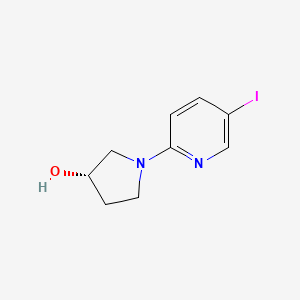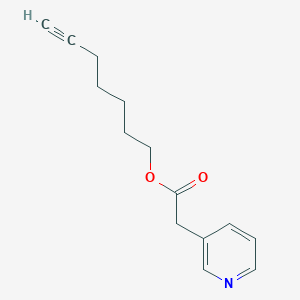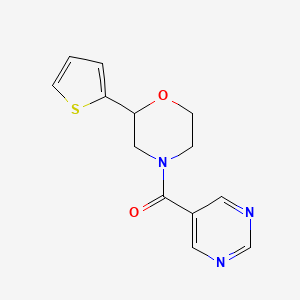
N-(4,4-difluorocyclohexyl)-5-nitropyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-difluorocyclohexyl)-5-nitropyrimidin-2-amine: is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a difluorocyclohexyl group attached to a nitropyrimidinyl amine, which contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)-5-nitropyrimidin-2-amine typically involves the introduction of the difluorocyclohexyl group to a pyrimidinyl amine precursor. One common method includes the reaction of 4,4-difluorocyclohexylamine with 5-nitropyrimidine-2-chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4,4-difluorocyclohexyl)-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding amines or hydroxylamines.
Reduction: Conversion to amines or other reduced derivatives.
Substitution: Formation of substituted pyrimidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4,4-difluorocyclohexyl)-5-nitropyrimidin-2-amine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, especially in the context of enzyme inhibition and receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound’s reactivity and stability make it suitable for various industrial applications, including the synthesis of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4,4-difluorocyclohexyl)-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can enhance binding affinity and selectivity, while the nitropyrimidinyl amine moiety can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine
- 4,4-Difluorocyclohexanemethanol
Uniqueness: N-(4,4-difluorocyclohexyl)-5-nitropyrimidin-2-amine stands out due to its specific combination of a difluorocyclohexyl group and a nitropyrimidinyl amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
N-(4,4-difluorocyclohexyl)-5-nitropyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N4O2/c11-10(12)3-1-7(2-4-10)15-9-13-5-8(6-14-9)16(17)18/h5-7H,1-4H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEMSFWYSVENON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=C(C=N2)[N+](=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-Chlorophenyl)-4-[3-(2-methoxybutan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6968689.png)
![N,N,2-trimethyl-4-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide](/img/structure/B6968690.png)
![5-iodo-N-[3-(1-methylpyrazol-4-yl)propyl]pyridin-2-amine](/img/structure/B6968704.png)


![2-Methoxy-4-methyl-6-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B6968729.png)
![2-Cyclohexyl-1-[4-(pyrimidine-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6968733.png)
![4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6968736.png)
![N-[4-(trifluoromethyl)oxan-4-yl]quinoline-8-sulfonamide](/img/structure/B6968741.png)
![2-[1-(3-Iodopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B6968748.png)
![N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrimidine-5-carboxamide](/img/structure/B6968769.png)

![[1-Oxo-1-(2,2,2-trifluoroethylamino)propan-2-yl] 2-hydroxy-3-phenylbutanoate](/img/structure/B6968790.png)
![3-[4-(4-Chlorophenyl)-4-fluoropiperidin-1-yl]sulfonyl-5-fluoropyridine](/img/structure/B6968795.png)
